(s)-3-(3-Chlorophenyl)-beta-alaninol
Overview
Description
Chlorophenols are a group of chemicals with one or more chlorine atoms attached to the benzene ring of phenol . They are typically colorless and weakly acidic .
Synthesis Analysis
Chlorophenols can be manufactured by treating phenol with chlorine . There are also methods for the preparation of potassium organotrifluoroborates through nucleophilic substitution .Molecular Structure Analysis
The molecular structure of chlorophenols consists of a benzene ring of phenol with one or more hydrogen atoms replaced by chlorine atoms .Chemical Reactions Analysis
Chlorophenols can undergo various chemical reactions. For example, formaldehyde reacts with 2,4-dichlorophenol to form methylenebis (dichlorophenol), used as a mothproofing agent, an antiseptic, and a seed disinfectant .Physical And Chemical Properties Analysis
Chlorophenols are typically colorless and weakly acidic . They can be solids or liquids at room temperature .Scientific Research Applications
Biosynthesis and Metabolism in Plants
Beta-alanine, a non-proteinogenic amino acid, plays significant roles in plant biosynthesis and metabolism. It is involved in the synthesis of pantothenate (vitamin B5), a precursor to Coenzyme A and acyl carrier protein, crucial for various metabolic pathways. In plants, beta-alanine serves as a stress response molecule, aiding in protection against environmental stresses like temperature extremes, drought, and heavy metal shock. It also contributes to lignin biosynthesis and ethylene production, indicating its essential function in plant growth and response mechanisms (Parthasarathy, Savka, & Hudson, 2019).
Environmental Impact and Degradation
Chlorophenols, including compounds related to "(s)-3-(3-Chlorophenyl)-beta-alaninol," are known for their environmental persistence and potential toxic effects. They are byproducts of industrial activities and can accumulate in ecosystems, affecting both aquatic and terrestrial organisms. The degradation of chlorophenols, including their removal and breakdown through processes such as photodegradation, microbial action, and chemical reduction, is crucial for mitigating their environmental impact. Studies focusing on the degradation mechanisms and the development of effective removal strategies are vital for environmental protection (Gunawardana, Singhal, & Swedlund, 2011).
Pharmacological and Biological Activities
The structural components of "this compound" suggest potential for pharmacological and biological activities. Chlorogenic acid, a compound structurally related to chlorophenols, exhibits a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. It has been studied for its potential in treating various conditions such as cardiovascular diseases, obesity, and diabetes. The pharmacological properties of chlorogenic acid highlight the potential for compounds like "this compound" to serve as leads in drug discovery and development (Naveed et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3S)-3-amino-3-(3-chlorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMOQQKIRFWPQL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427756 | |
Record name | (s)-3-(3-chlorophenyl)-beta-alaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212999-20-6 | |
Record name | (s)-3-(3-chlorophenyl)-beta-alaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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